(E)-3-(furan-2-yl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acrylamide
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Description
(E)-3-(furan-2-yl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C18H19NO3 and its molecular weight is 297.354. The purity is usually 95%.
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Scientific Research Applications
Enantioselective Synthesis
- Enantioselective Ene-Reduction: The synthesis of E-2-cyano-3(furan-2-yl) acrylamide under microwave radiation, and its ene-reduction to (R)-2-cyano-3-(furan-2-yl)propanamide using filamentous marine and terrestrial-derived fungi, has been reported. This research highlights the potential for enantioselective synthesis using environmentally friendly methods (Jimenez et al., 2019).
Synthesis of Cytotoxic Agents
- Development of Cytotoxic Agents: The synthesis of focused libraries of 2-phenylacrylamides, including analogues related to (E)-3-(furan-2-yl) acrylamide, demonstrated their potential as broad-spectrum cytotoxic agents against various cancer cell lines. This underscores the compound's relevance in cancer research (Tarleton et al., 2013).
Crystal Structure Analysis
- Crystallographic Studies: The crystal structures of related N-tosylacrylamide compounds were analyzed, providing insights into the molecular conformation and potential for further chemical modification (Cheng et al., 2016).
Cyclization and Synthesis Methods
- Cyclization of Alkyl Acrylates: A study on the cyclization of mercaptomethyl derivatives of alkyl E-3-(furyl)-3-(diethoxyphosphoryl)acrylates, which are structurally similar to (E)-3-(furan-2-yl) acrylamide, revealed pathways to various furan derivatives (Pevzner, 2021).
Antiviral Research
- SARS Coronavirus Helicase Inhibition: A compound closely related to (E)-3-(furan-2-yl) acrylamide was found to inhibit the enzymatic activities of SARS coronavirus helicase, suggesting potential antiviral applications (Lee et al., 2017).
Food Chemistry
- Mitigating Acrylamide in Food: Research in food chemistry has focused on mitigating compounds like acrylamide and furan in heat-treated foods due to their potential toxicity (Anese et al., 2013).
Heterocyclic Compound Synthesis
- Synthesis of N-Containing Heterocyclic Compounds: The synthesis of indeno[2″,1″: 4′,5′]furo[3′,2′: 5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H)-trione derivatives, related to (E)-3-(furan-2-yl) acrylamide, highlights the potential of such compounds in the creation of novel heterocyclic structures (Saberi et al., 2015).
Pharmacological Activities
- Positive Allosteric Modulation: 3-Furan-2-yl-N-p-tolyl-acrylamide, a related compound, was found to be a highly selective positive allosteric modulator of α7 nicotinic receptors, producing anxiolytic-like activity in mice. This suggests possible pharmacological applications (Targowska-Duda et al., 2019).
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-21-18(11-14-5-2-3-6-15(14)12-18)13-19-17(20)9-8-16-7-4-10-22-16/h2-10H,11-13H2,1H3,(H,19,20)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMWIWAPQDLCCV-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNC(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1(CC2=CC=CC=C2C1)CNC(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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